1,8,8-Trimethyl-3-azabicyclo[3.2.1]octan-2-one
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Overview
Description
1,8,8-Trimethyl-3-azabicyclo[3.2.1]octan-2-one is a bicyclic organic compound with the molecular formula C10H19N. This compound is part of the azabicyclo family, which is known for its unique structural features and diverse biological activities. The compound’s structure includes a nitrogen atom incorporated into a bicyclic framework, making it a valuable scaffold in medicinal chemistry and synthetic organic chemistry.
Mechanism of Action
Target of Action
The primary targets of 1,8,8-Trimethyl-3-azabicyclo[32The compound’s structure is similar to that of tropane alkaloids , which are known to interact with various neurotransmitter receptors, particularly acetylcholine receptors.
Mode of Action
The exact mode of action of 1,8,8-Trimethyl-3-azabicyclo[32Based on its structural similarity to tropane alkaloids , it may interact with its targets in a similar manner. Tropane alkaloids typically bind to acetylcholine receptors, inhibiting the action of acetylcholine and affecting nerve signal transmission.
Biochemical Pathways
The specific biochemical pathways affected by 1,8,8-Trimethyl-3-azabicyclo[32Given its structural similarity to tropane alkaloids , it may affect similar pathways. Tropane alkaloids are known to influence the cholinergic system, affecting various physiological processes such as muscle contraction, heart rate, and cognitive functions.
Result of Action
The molecular and cellular effects of 1,8,8-Trimethyl-3-azabicyclo[32Based on its structural similarity to tropane alkaloids , it may have similar effects, such as altering neurotransmission and potentially leading to changes in muscle control, heart rate, and cognition.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8,8-Trimethyl-3-azabicyclo[3.2.1]octan-2-one typically involves the cyclization of suitable precursors under specific conditions. One common method is the intramolecular cyclization of a suitable amine precursor. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process. For example, the use of trifluoroacetic acid (TFA) as a catalyst can promote the formation of the bicyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,8,8-Trimethyl-3-azabicyclo[3.2.1]octan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of suitable solvents like dichloromethane (DCM) or ethanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1,8,8-Trimethyl-3-azabicyclo[3.2.1]octan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another member of the azabicyclo family with similar structural features.
8-Oxabicyclo[3.2.1]octane: A related compound with an oxygen atom in the bicyclic framework.
Tropane Alkaloids: A class of compounds with a similar bicyclic structure, known for their diverse biological activities.
Uniqueness
1,8,8-Trimethyl-3-azabicyclo[3.2.1]octan-2-one is unique due to its specific substitution pattern and the presence of three methyl groups, which can influence its chemical reactivity and biological activity. This compound’s unique structure makes it a valuable scaffold for the development of new molecules with potential therapeutic applications.
Properties
IUPAC Name |
1,8,8-trimethyl-3-azabicyclo[3.2.1]octan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-9(2)7-4-5-10(9,3)8(12)11-6-7/h7H,4-6H2,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GESYHNXRFZBXCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)NC2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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